Cas no 2284-35-7 (4-isocyanatobenzene-1-sulfonyl fluoride)
4-isocyanatobenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonyl fluoride, 4-isocyanato-
- 4-isocyanato-Benzenesulfonyl fluoride
- 2284-35-7
- 4-(Fluorosulfonyl)phenyl isocyanate
- 4-isocyanatobenzenesulfonyl fluoride
- Z1508533068
- SCHEMBL10348147
- 4-isocyanatobenzene-1-sulfonyl fluoride
- EN300-213113
- 4-isocyanatobenzene-1-sulfonylfluoride
- MFCD24450581
-
- MDL: MFCD24450581
- Inchi: 1S/C7H4FNO3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-4H
- InChI Key: HGBFBGIJWSLVHV-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N=C=O)(=O)(=O)F
Computed Properties
- Exact Mass: 200.98962
- Monoisotopic Mass: 200.98959233g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 72Ų
Experimental Properties
- PSA: 63.57
4-isocyanatobenzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B450435-2.5mg |
4-isocyanatobenzene-1-sulfonyl fluoride |
2284-35-7 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B450435-5mg |
4-isocyanatobenzene-1-sulfonyl fluoride |
2284-35-7 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B450435-25mg |
4-isocyanatobenzene-1-sulfonyl fluoride |
2284-35-7 | 25mg |
$ 295.00 | 2022-06-07 | ||
| abcr | AB275011-1 g |
4-(Fluorosulfonyl)phenyl isocyanate; . |
2284-35-7 | 1 g |
€890.00 | 2023-07-20 | ||
| Enamine | EN300-213113-0.05g |
4-isocyanatobenzene-1-sulfonyl fluoride |
2284-35-7 | 93% | 0.05g |
$289.0 | 2023-09-16 | |
| Enamine | EN300-213113-0.1g |
4-isocyanatobenzene-1-sulfonyl fluoride |
2284-35-7 | 93% | 0.1g |
$431.0 | 2023-09-16 | |
| Enamine | EN300-213113-0.25g |
4-isocyanatobenzene-1-sulfonyl fluoride |
2284-35-7 | 93% | 0.25g |
$615.0 | 2023-09-16 | |
| Enamine | EN300-213113-0.5g |
4-isocyanatobenzene-1-sulfonyl fluoride |
2284-35-7 | 93% | 0.5g |
$969.0 | 2023-09-16 | |
| Enamine | EN300-213113-1.0g |
4-isocyanatobenzene-1-sulfonyl fluoride |
2284-35-7 | 93% | 1.0g |
$1243.0 | 2023-07-07 | |
| Enamine | EN300-213113-2.5g |
4-isocyanatobenzene-1-sulfonyl fluoride |
2284-35-7 | 93% | 2.5g |
$2434.0 | 2023-09-16 |
4-isocyanatobenzene-1-sulfonyl fluoride Suppliers
4-isocyanatobenzene-1-sulfonyl fluoride Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
Additional information on 4-isocyanatobenzene-1-sulfonyl fluoride
Recent Advances in the Application of 4-Isocyanatobenzene-1-sulfonyl Fluoride (2284-35-7) in Chemical Biology and Drug Discovery
4-Isocyanatobenzene-1-sulfonyl fluoride (CAS: 2284-35-7) has emerged as a versatile chemical probe in the field of chemical biology and drug discovery. This compound, characterized by its reactive isocyanate and sulfonyl fluoride groups, has garnered significant attention due to its ability to selectively modify proteins and other biomolecules. Recent studies have highlighted its potential in covalent drug discovery, activity-based protein profiling (ABPP), and targeted protein degradation. The unique reactivity of 4-isocyanatobenzene-1-sulfonyl fluoride makes it a valuable tool for identifying and characterizing novel drug targets, as well as for developing covalent inhibitors with enhanced selectivity and potency.
One of the most notable applications of 4-isocyanatobenzene-1-sulfonyl fluoride is in the field of covalent inhibitor design. Researchers have leveraged its sulfonyl fluoride moiety to target serine, threonine, and tyrosine residues in proteins, enabling the development of irreversible inhibitors with high specificity. A recent study published in the Journal of Medicinal Chemistry demonstrated the use of this compound to develop covalent inhibitors for kinases involved in cancer progression. The study reported that 4-isocyanatobenzene-1-sulfonyl fluoride-based inhibitors exhibited superior binding kinetics and selectivity compared to traditional reversible inhibitors, underscoring its potential in oncology drug development.
In addition to its role in covalent inhibitor design, 4-isocyanatobenzene-1-sulfonyl fluoride has been employed in activity-based protein profiling (ABPP) to map the functional proteome. ABPP using this compound has enabled the identification of active sites in enzymes and the discovery of novel drug targets. A 2023 study in Nature Chemical Biology utilized 4-isocyanatobenzene-1-sulfonyl fluoride-based probes to profile the activity of serine hydrolases in complex biological samples. The study revealed previously uncharacterized enzymatic activities, providing new insights into disease mechanisms and potential therapeutic interventions.
Another promising application of 4-isocyanatobenzene-1-sulfonyl fluoride is in the development of targeted protein degradation strategies. By conjugating this compound to E3 ligase ligands, researchers have created bifunctional molecules capable of inducing the degradation of specific proteins. This approach, known as proteolysis-targeting chimeras (PROTACs), has shown remarkable success in degrading disease-relevant proteins that are traditionally considered "undruggable." A recent preprint on bioRxiv described the use of 4-isocyanatobenzene-1-sulfonyl fluoride-based PROTACs to degrade oncogenic transcription factors, opening new avenues for cancer therapy.
Despite its promising applications, the use of 4-isocyanatobenzene-1-sulfonyl fluoride is not without challenges. Issues such as off-target reactivity and potential toxicity need to be carefully addressed in drug development. However, advances in chemical biology and computational modeling are helping to mitigate these risks. For instance, a 2023 study in ACS Chemical Biology employed machine learning algorithms to predict the reactivity of 4-isocyanatobenzene-1-sulfonyl fluoride with various amino acid residues, enabling the design of more selective probes and inhibitors.
In conclusion, 4-isocyanatobenzene-1-sulfonyl fluoride (2284-35-7) represents a powerful tool in chemical biology and drug discovery, with applications ranging from covalent inhibitor design to targeted protein degradation. Its unique reactivity profile and versatility make it a valuable asset for researchers seeking to uncover new drug targets and develop innovative therapeutic strategies. As the field continues to evolve, further exploration of this compound's potential is expected to yield groundbreaking discoveries in the years to come.
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